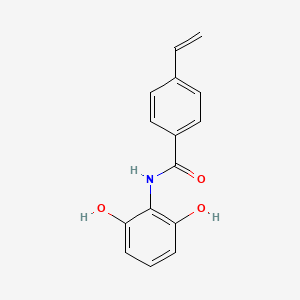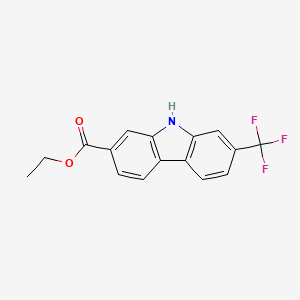![molecular formula C11H26N2O2Si B12593868 N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea CAS No. 875336-46-2](/img/structure/B12593868.png)
N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea is a unique organosilicon compound characterized by the presence of a methoxy(dimethyl)silyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea typically involves the reaction of methoxy(dimethyl)silyl chloride with N,N-dipropan-2-ylurea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process involves:
Reactants: Methoxy(dimethyl)silyl chloride and N,N-dipropan-2-ylurea.
Solvent: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).
Catalyst: A base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Temperature: The reaction is typically conducted at low temperatures (0-5°C) to control the reaction rate and prevent decomposition of the reactants.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea can undergo various chemical reactions, including:
Oxidation: The methoxy(dimethyl)silyl group can be oxidized to form silanols or siloxanes.
Reduction: The urea moiety can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce amines.
Scientific Research Applications
N’-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: It can be employed in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which N’-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea exerts its effects involves interactions with molecular targets such as enzymes and proteins. The methoxy(dimethyl)silyl group can form stable complexes with these targets, leading to inhibition or modulation of their activity. The urea moiety can also participate in hydrogen bonding and other interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-{[Methoxy(dimethyl)silyl]methyl}aniline
- N-{[Methoxy(dimethyl)silyl]methyl}benzylamine
- 3-Aminopropyldimethylmethoxysilane
Uniqueness
N’-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea is unique due to the presence of both the methoxy(dimethyl)silyl group and the urea moiety. This combination imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
CAS No. |
875336-46-2 |
|---|---|
Molecular Formula |
C11H26N2O2Si |
Molecular Weight |
246.42 g/mol |
IUPAC Name |
3-[[methoxy(dimethyl)silyl]methyl]-1,1-di(propan-2-yl)urea |
InChI |
InChI=1S/C11H26N2O2Si/c1-9(2)13(10(3)4)11(14)12-8-16(6,7)15-5/h9-10H,8H2,1-7H3,(H,12,14) |
InChI Key |
LKEDIMPKLDFJEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)NC[Si](C)(C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


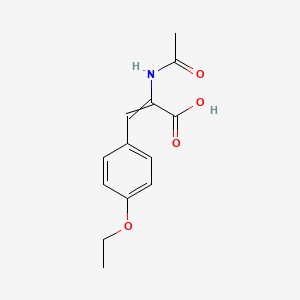
![Trimethyl{[2-(2-phenylethenyl)phenyl]ethynyl}silane](/img/structure/B12593808.png)
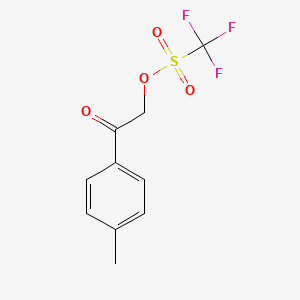

![4-(Bromomethyl)-N-[2-(3-methoxyphenyl)ethyl]-3-nitrobenzamide](/img/structure/B12593828.png)


![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)
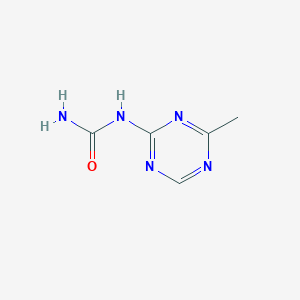
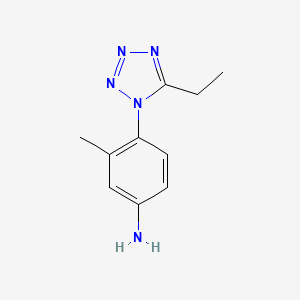
![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
germane](/img/structure/B12593878.png)
